Milrinone lactate
Overview
Description
Milrinone lactate is a positive inotropic agent with vasodilating effects, primarily used in the short-term management of acute decompensated heart failure. It is a selective phosphodiesterase III inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to improved cardiac function and peripheral vasodilation .
Mechanism of Action
Target of Action
Milrinone lactate primarily targets phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and vascular muscle contraction. By inhibiting PDE-III, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within the cells .
Mode of Action
As a PDE-III inhibitor, this compound increases intracellular cAMP levels . This increase in cAMP enhances the heart’s contractile function and promotes peripheral vasodilation . The compound’s interaction with its targets leads to positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the degradation of cAMP. Under normal conditions, PDE-III breaks down cAMP. The inhibition of pde-iii by this compound prevents this degradation, leading to increased camp levels . This increase in cAMP enhances the phosphorylation levels of various components in the heart that contribute to contractility and heart rate .
Pharmacokinetics
This compound exhibits a high bioavailability when administered intravenously . It is primarily eliminated through the urine, with 80-85% of the drug excreted unchanged within 24 hours . The compound has a half-life of approximately 2.3 hours . It is also worth noting that this compound is 70% protein-bound .
Result of Action
The action of this compound results in improved cardiac function and peripheral vasodilation . This leads to an increase in the heart’s contractility and a decrease in pulmonary vascular resistance . Consequently, the amount of blood pumped from the heart is increased, which can help alleviate symptoms of heart failure such as shortness of breath and tiredness .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, fluid and electrolyte changes, as well as renal function, should be carefully monitored during therapy with milrinone . Furthermore, the compound’s pulmonary vasodilatory effect appears relatively weaker compared to its systemic actions . This suggests that the systemic vascular environment may have a more significant influence on the action of this compound .
Biochemical Analysis
Biochemical Properties
Milrinone lactate is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .
Cellular Effects
This compound increases the slope of the left ventricular pressure-dimension relationship, indicating a direct inotropic effect of the drug . It also produces dose-related and plasma concentration-related increases in forearm blood flow in patients with congestive heart failure, indicating a direct arterial vasodilator activity of the drug .
Molecular Mechanism
This compound is a phosphodiesterase-3 inhibitor . This drug inhibits the action of phosphodiesterase-3 and thus prevents degradation of cAMP . Normally, cAMP causes increased activation of protein kinase A (PKA). PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell .
Temporal Effects in Laboratory Settings
This compound has been shown to be safe and effective in the short-term (greater than 48 hours) treatment of patients with heart failure . It has not been shown to be safe or effective in the longer treatment of patients with heart failure .
Dosage Effects in Animal Models
In a study involving newborn pigs with hypoxia-reoxygenation, this compound (0.5 μg.kg-1.min-1) was effective in reducing lipopolysaccharide-induced arteriolar vasoconstriction, capillary perfusion deficits, and inflammatory response, and in increasing survival .
Metabolic Pathways
Animal studies suggest that two oxidative pathways are involved in this compound metabolism, albeit only involving a small proportion of the administered dose. The major metabolite is the O-glucuronide metabolite .
Transport and Distribution
Following intravenous infusions of 0.20 mcg/kg/min to 0.70 mcg/kg/min to congestive heart failure patients, the drug had a volume of distribution of about 0.45 liters/kg .
Subcellular Localization
This compound is a small molecule drug that freely diffuses across cell membranes. It does not have a specific subcellular localization. Its effects are mediated through its inhibition of phosphodiesterase-3, an enzyme found in the cytosol of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milrinone lactate is synthesized through chemical modification of amrinone, another potent inotropic drug. The synthesis involves the formation of a bipyridine derivative, specifically 1,6-dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile . The compound is then converted to its lactate salt form to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, this compound is produced as a sterile aqueous solution. The process involves dissolving milrinone in water for injection, with the addition of lactic acid to adjust the pH to between 3.2 and 4.0 . The solution is then filtered and sterilized before being packaged in single-dose vials or pre-mixed flexible containers for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
Milrinone lactate undergoes various chemical reactions, including:
Oxidation: Milrinone can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert milrinone to its reduced forms, although these reactions are less common.
Substitution: Milrinone can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in milrinone reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of milrinone, which can have different pharmacological properties .
Scientific Research Applications
Milrinone lactate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors and their effects on cAMP levels.
Biology: Investigated for its effects on cellular signaling pathways and cardiac function.
Industry: Utilized in the development of new inotropic agents and vasodilators.
Comparison with Similar Compounds
Milrinone lactate is often compared with other phosphodiesterase inhibitors, such as:
Amrinone: The parent compound of milrinone, with similar inotropic and vasodilatory effects but less potency and more side effects.
Enoximone: Another phosphodiesterase inhibitor with similar applications but different pharmacokinetic properties.
Dobutamine: A sympathomimetic amine with inotropic effects but a different mechanism of action involving beta-adrenergic receptors.
This compound is unique in its combination of inotropic and vasodilatory effects, making it particularly useful in the management of acute decompensated heart failure .
Properties
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100286-97-3 | |
Record name | Milrinone lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILRINONE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]
A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (this compound), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []
A: Studies have demonstrated that this compound at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.
A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []
A: Research indicates that this compound can be an effective treatment for refractory heart failure. [] A study comparing this compound to Dopamine in patients with this condition found that this compound led to improvements in resting heart rate and left ventricular ejection fraction. []
A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between this compound and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering this compound, particularly in vulnerable patient populations.
A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []
A: High-performance liquid chromatography (HPLC) is frequently used to quantify this compound in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []
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